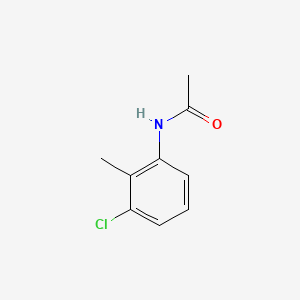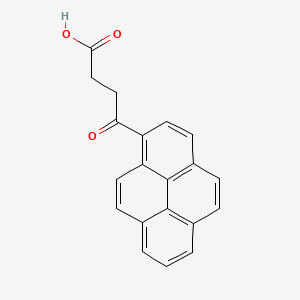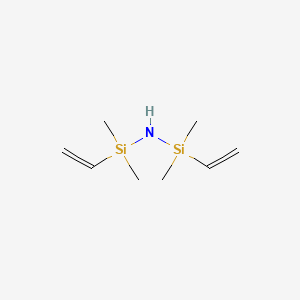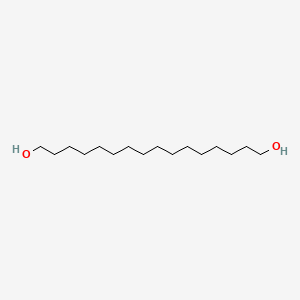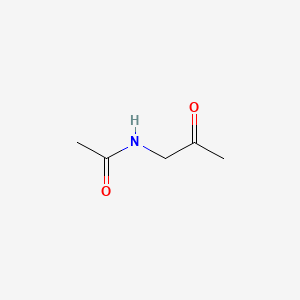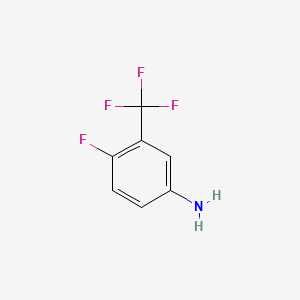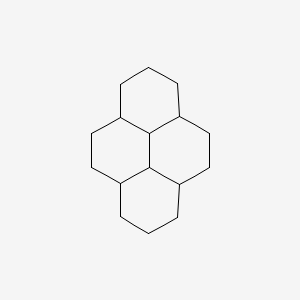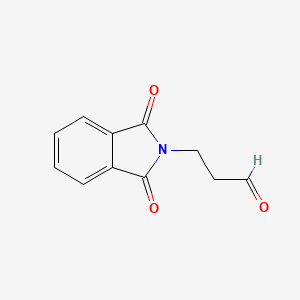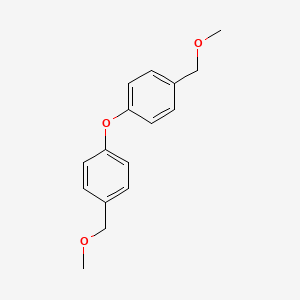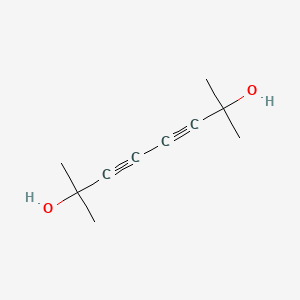
2,7-Dimethylocta-3,5-diyne-2,7-diol
説明
The compound 2,7-Dimethylocta-3,5-diyne-2,7-diol is not directly mentioned in the provided papers. However, the papers do discuss related compounds with similar structural motifs or functional groups, which can provide insights into the chemistry of diynes and dimethylated compounds. For instance, the paper titled "Manganese(III)-induced radical additions to 3,7-dimethylocta-1,6-diene" explores the reactivity of a dimethylated diene, which could be structurally related to the target compound.
Synthesis Analysis
The synthesis of related compounds involves various strategies. For example, the synthesis of dimethyl-1,5-cyclooctadiene (DMCOD) is achieved through the Ni-catalyzed dimerization of isoprene, which results in a mixture of isomers . This method could potentially be adapted for the synthesis of 2,7-Dimethylocta-3,5-diyne-2,7-diol by altering the starting materials or reaction conditions to incorporate the diyne functionality.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as X-ray crystallography, NMR, and IR spectroscopy . For instance, the structure of a bis(μ-beta-diketonato)bis((1,2,5,6-eta)-1,5-dimethyl-1,5-cyclooctadiene)disilver complex was elucidated, revealing a dinuclear complex with specific bonding patterns . Similarly, the structure of 2,7-dimethyl-2,7-dicyanide-3,6-diazaoctane was confirmed by X-ray diffraction . These methods could be applied to determine the molecular structure of 2,7-Dimethylocta-3,5-diyne-2,7-diol.
Chemical Reactions Analysis
The reactivity of dimethylated compounds and diynes can be inferred from the reactions described in the papers. For example, the manganese(III)-induced radical additions to 3,7-dimethylocta-1,6-diene demonstrate the reactivity of the double bonds in the presence of radicals . This information could be relevant when considering the reactivity of the diyne moiety in 2,7-Dimethylocta-3,5-diyne-2,7-diol.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds provide a basis for understanding those of 2,7-Dimethylocta-3,5-diyne-2,7-diol. For instance, the electronic properties and energy band gap of 2,7-dimethyl-2,7-dicyanide-3,6-diazaoctane were analyzed using DFT, indicating lower kinetic stability and more reactivity . The molecular electrostatic potential map also highlighted electron-rich reactive sites, which could be a consideration for the target compound's reactivity profile.
科学的研究の応用
1. Catalysis and Synthesis Applications
2,7-Dimethylocta-3,5-diyne-2,7-diol has been studied for its potential in catalysis, particularly in the Ruthenium(IV)-Catalyzed Markovnikov Addition of Carboxylic Acids to Terminal Alkynes in Aqueous Medium. This process is significant for synthesizing a wide range of enol esters and β-oxo esters under mild conditions, representing an environmentally friendly approach to chemical synthesis (Cadierno, Francos & Gimeno, 2011).
2. Organic Compound Synthesis
The compound has been utilized in the synthesis of various organic compounds. For instance, its addition to 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose leads to the creation of a mixture of ethers, which can be partially hydrogenated to form dienyl ethers. These are key intermediates in the synthesis of complex organic molecules (David, Eustache & Lubineau, 1974).
3. Inclusion in Metal Complex Synthesis
The diol is also relevant in the synthesis of metal complexes. For example, it has been involved in the creation of crown thioether complexes with unique spectroscopic properties in solution. These complexes have potential applications in materials science and catalysis (Gleiter, Röckel & Nuber, 1996).
4. Role in Polymer Science
In polymer science, derivatives of 2,7-Dimethylocta-3,5-diyne-2,7-diol have been explored for their reactivity in homo-, co-, and terpolymerizations. These compounds, derived from terpene feedstock, are used as termonomers for the synthesis of ethylene-propylene-diene terpolymers (EPDM), indicating their potential in creating new polymeric materials (Dolatkhani, Cramail & Deffieux, 1995).
5. Application in Flavor and Fragrance Chemistry
In the realm of flavor and fragrance chemistry, derivatives of 2,7-Dimethylocta-3,5-diyne-2,7-diol have been identified in natural products. For example, their presence has been noted in the extracts of Muscat of Alexandria grapes and wines, contributing to the unique aroma profile of these products (Williams, Strauss & Wilson, 1980).
6. Energy and Fuel Research
Furthermore, 2,7-Dimethylocta-3,5-diyne-2,7-diol derivatives have been studied in the context of combustion and energy. For instance, research on the pyrolysis and oxidation of 2,7-dimethyloctane, a related compound, offers insights into the combustion characteristics of high molecular weight iso-paraffinic molecules, which are important for understanding the behavior of alternative hydrocarbon fuels (Li, Sarathy, Davidson, Hanson & Westbrook, 2015).
特性
IUPAC Name |
2,7-dimethylocta-3,5-diyne-2,7-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-9(2,11)7-5-6-8-10(3,4)12/h11-12H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKVWIEREOYIKNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC#CC(C)(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10208015 | |
| Record name | 2,7-Dimethylocta-3,5-diyne-2,7-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10208015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Dimethylocta-3,5-diyne-2,7-diol | |
CAS RN |
5929-72-6 | |
| Record name | 2,7-Dimethyl-3,5-octadiyne-2,7-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5929-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,7-Dimethylocta-3,5-diyne-2,7-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005929726 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5929-72-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14256 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,7-Dimethylocta-3,5-diyne-2,7-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10208015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,7-dimethylocta-3,5-diyne-2,7-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.155 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,7-Dimethylocta-3,5-diyne-2,7-diol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4E845YBU79 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



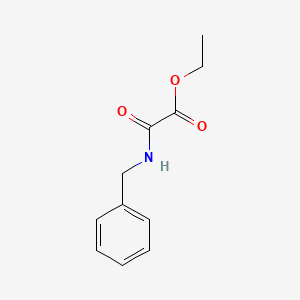
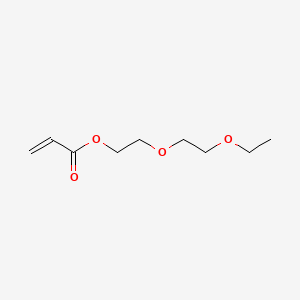

![Ethanol, 2-[(3-amino-4-methoxyphenyl)sulfonyl]-](/img/structure/B1329462.png)
